molecular formula C16H24N2O3 B11114785 4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine

4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine

Cat. No.: B11114785
M. Wt: 292.37 g/mol
InChI Key: YNCWTAAYDVBKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a methoxyphenyl group and two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methoxyphenyl)(morpholino)methyl]morpholine is unique due to its dual morpholine rings and methoxyphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

4-[(4-methoxyphenyl)-morpholin-4-ylmethyl]morpholine

InChI

InChI=1S/C16H24N2O3/c1-19-15-4-2-14(3-5-15)16(17-6-10-20-11-7-17)18-8-12-21-13-9-18/h2-5,16H,6-13H2,1H3

InChI Key

YNCWTAAYDVBKHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(N2CCOCC2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.